molecular formula C18H27FN2O2 B6069895 1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone

1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone

Cat. No. B6069895
M. Wt: 322.4 g/mol
InChI Key: AOKJCQSBBYFMPE-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as FUBIMINA and has a molecular formula of C21H29FN2O2.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone is not fully understood. However, it is believed to act as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, FUBIMINA increases the levels of dopamine in the brain, which can help alleviate the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone have been extensively studied. It has been found to exhibit potent antioxidant and neuroprotective properties, which can help prevent the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone in lab experiments include its high potency and selectivity for MAO-B inhibition, as well as its ability to cross the blood-brain barrier. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone. These include:
1. Further studies on its mechanism of action and potential therapeutic applications in various neurological disorders.
2. Development of novel derivatives of FUBIMINA with improved potency and selectivity for MAO-B inhibition.
3. Investigation of its potential application in other fields, such as agriculture and environmental science.
4. Development of new methods for the synthesis of FUBIMINA and its derivatives.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone is a promising chemical compound with significant potential for application in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its potent MAO-B inhibitory activity, as well as its antioxidant and neuroprotective properties, make it a promising candidate for the development of novel therapeutics for various neurological disorders. However, further studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone involves the reaction of 4-fluorobenzaldehyde with isobutylamine to form 4-fluorobenzylamine, which is then reacted with 3-(chloromethyl)-1-hydroxy-1-methylpiperidin-2-one to yield the final product.

Scientific Research Applications

1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone has been extensively studied for its potential application in medicinal chemistry and pharmacology. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[[methyl(2-methylpropyl)amino]methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-14(2)11-20(3)13-18(23)9-4-10-21(17(18)22)12-15-5-7-16(19)8-6-15/h5-8,14,23H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKJCQSBBYFMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)CC1(CCCN(C1=O)CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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